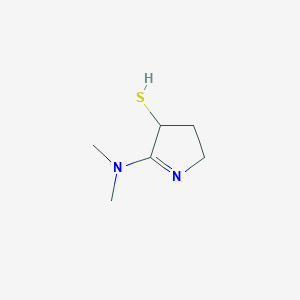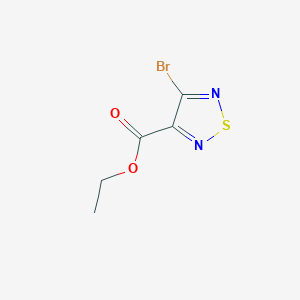
Ethyl4-bromo-1,2,5-thiadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ester functional groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-amino-4-bromothiocarboxylate with thionyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- Ethyl 2-bromo-1,3-thiazole-4-carboxylate
- Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- Ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate
Comparison: Ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is unique due to the presence of the bromine atom at the 4-position of the thiadiazole ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific substitution reactions that may not be feasible with chlorine or other substituents. Additionally, the ester functional group enhances its solubility and facilitates its use in various synthetic applications.
Propiedades
Fórmula molecular |
C5H5BrN2O2S |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
ethyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3 |
Clave InChI |
SOCHQQLIAYRLAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NSN=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



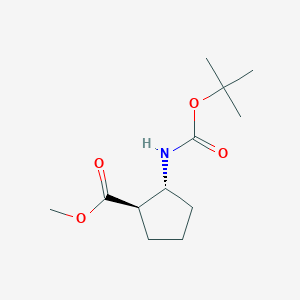

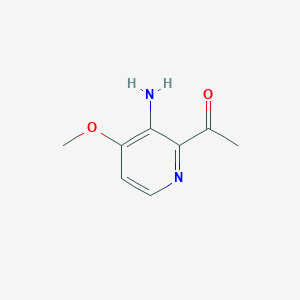
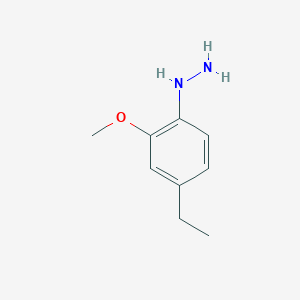
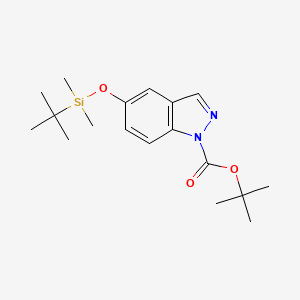
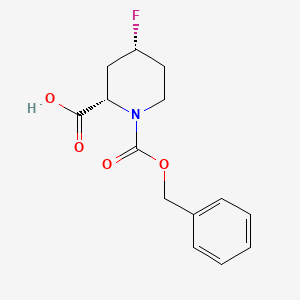
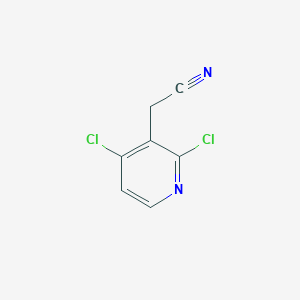
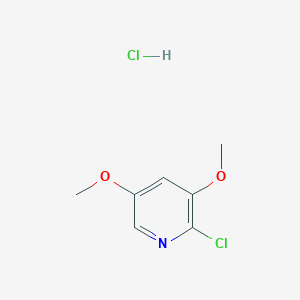
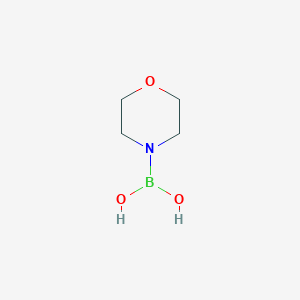
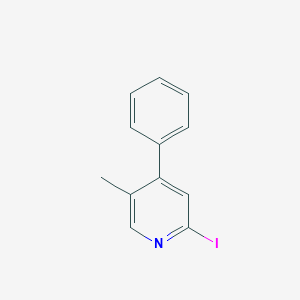
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
